molecular formula C21H43N7O16S B075488 Dihydrostreptomycin sulphate CAS No. 1425-61-2

Dihydrostreptomycin sulphate

カタログ番号: B075488
CAS番号: 1425-61-2
分子量: 681.7 g/mol
InChIキー: GSPKOIJAMLDYCY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ジヒドロストレプトマイシン硫酸塩は、ストレプトマイシンから誘導された半合成アミノグリコシド系抗生物質です。その殺菌特性により、主に獣医学で使用されています。 この化合物は、特にグラム陰性菌によって引き起こされる細菌感染症の治療において効果的であることが知られています .

製造方法

合成経路および反応条件

ジヒドロストレプトマイシン硫酸塩は、ストレプトマイシンの化学修飾によって合成されます。このプロセスには、ストレプトマイシンのアルデヒド基を還元してジヒドロストレプトマイシンを生成することが含まれます。 この還元は、通常、パラジウム触媒の存在下で水素ガスを使用して行われます .

工業生産方法

ジヒドロストレプトマイシン硫酸塩の工業生産には、放線菌Streptomyces griseusの発酵によるストレプトマイシンの生成、続いてその化学還元によるジヒドロストレプトマイシンへの変換が含まれます。 最終生成物はその後、精製され、医療用硫酸塩に変換されます .

準備方法

Synthetic Routes and Reaction Conditions

Dihydrostreptomycin sulfate is synthesized through the chemical modification of streptomycin. The process involves the reduction of the aldehyde group in streptomycin to form dihydrostreptomycin. This reduction is typically carried out using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of dihydrostreptomycin sulfate involves the fermentation of the actinomycete Streptomyces griseus to produce streptomycin, followed by its chemical reduction to dihydrostreptomycin. The final product is then purified and converted to its sulfate form for medical use .

化学反応の分析

反応の種類

ジヒドロストレプトマイシン硫酸塩は、以下を含むいくつかの種類の化学反応を起こします。

    酸化: さまざまな分解生成物を形成するために酸化することができます。

    還元: 主要な合成経路には、ストレプトマイシンのジヒドロストレプトマイシンへの還元が含まれます。

    置換: 特にアミノ基で置換反応を起こす可能性があります。

一般的な試薬および条件

    酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

    還元: ストレプトマイシンの還元には、パラジウム触媒の存在下で水素ガスが使用されます。

    置換: 目的の置換生成物に応じて、さまざまな試薬を使用できます。

生成される主な生成物

ストレプトマイシンの還元から生成される主な生成物は、ジヒドロストレプトマイシンです。 酸化および置換反応は、それぞれさまざまな分解生成物と誘導体に導く可能性があります .

科学研究への応用

ジヒドロストレプトマイシン硫酸塩は、以下を含む幅広い科学研究への応用を持っています。

科学的研究の応用

Dihydrostreptomycin sulfate has a wide range of scientific research applications, including:

作用機序

ジヒドロストレプトマイシン硫酸塩は、細菌の30SリボソームサブユニットのS12タンパク質に結合することで効果を発揮します。この結合は、mRNAと細菌リボソーム間の開始複合体を妨げ、欠陥のある非機能的なタンパク質の合成につながります。 最終的に、これは細菌細胞の死をもたらします .

類似の化合物との比較

類似の化合物

    ストレプトマイシン: ジヒドロストレプトマイシンが誘導される親化合物。

    ゲンタマイシン: 同様の殺菌特性を持つ別のアミノグリコシド系抗生物質。

    ネオマイシン: さまざまな細菌感染症の治療に使用されるアミノグリコシド系抗生物質。

独自性

ジヒドロストレプトマイシン硫酸塩は、細菌リボソームのS12タンパク質への特異的な結合において独特であり、これを他のアミノグリコシドと区別しています。 さらに、その半合成的性質により、効果を高め、毒性を軽減する修飾を行うことができます .

類似化合物との比較

Similar Compounds

    Streptomycin: The parent compound from which dihydrostreptomycin is derived.

    Gentamicin: Another aminoglycoside antibiotic with similar bactericidal properties.

    Neomycin: An aminoglycoside antibiotic used to treat a variety of bacterial infections.

Uniqueness

Dihydrostreptomycin sulfate is unique in its specific binding to the S12 protein in the bacterial ribosome, which distinguishes it from other aminoglycosides. Additionally, its semisynthetic nature allows for modifications that can enhance its effectiveness and reduce its toxicity .

生物活性

Dihydrostreptomycin sulfate is an aminoglycoside antibiotic derived from streptomycin, primarily used in veterinary medicine. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical implications, supported by research findings and data tables.

Dihydrostreptomycin exerts its antibacterial effects primarily by binding to the 30S ribosomal subunit of bacterial ribosomes. This binding disrupts protein synthesis by causing misreading of mRNA, leading to the production of nonfunctional proteins. Additionally, it modifies the conformation of mechanosensitive channels, facilitating ion transport across bacterial membranes .

Antibacterial Spectrum

Dihydrostreptomycin is effective against a range of gram-positive bacteria and some gram-negative organisms. Its activity is comparable to that of streptomycin; however, it shows reduced efficacy against certain gram-negative bacteria. It has been noted that while it retains significant antibacterial properties, its clinical use has diminished due to concerns over toxicity, particularly the risk of irreversible deafness .

Pharmacokinetics

The pharmacokinetic profile of dihydrostreptomycin reveals important insights into its absorption, distribution, metabolism, and excretion:

  • Absorption : Following intramuscular administration, peak plasma concentrations are reached within 1-2 hours. Studies indicate that dihydrostreptomycin sulfate achieves higher absorption rates compared to other formulations .
  • Half-life : The elimination half-life varies but is generally around 1 hour in cats and can extend up to 5 hours in other species .
  • Tissue Distribution : Residue studies show that dihydrostreptomycin accumulates in liver and kidney tissues, with significant concentrations detected at injection sites .

Table 1: Pharmacokinetic Parameters

ParameterValue
Peak Plasma Concentration200-4300 µg/ml
Elimination Half-life1-5 hours
Tissue Concentration (Liver)Up to 1193 µg/kg
Tissue Concentration (Kidney)Up to 5660 µg/kg

Veterinary Use

Dihydrostreptomycin sulfate is predominantly used in veterinary medicine for treating bacterial infections in livestock. Its application has been associated with significant improvements in managing infections in cattle and pigs. A study involving the administration of dihydrostreptomycin in combination with benzylpenicillin showed effective microbial activity against common pathogens .

Case Study: Efficacy in Canine Infections

A cohort study involving canine patients demonstrated that dihydrostreptomycin was frequently prescribed for respiratory infections. The results indicated a notable resolution rate within ten days post-treatment. However, the study also highlighted the growing concern regarding antimicrobial resistance due to overuse .

Safety and Toxicity

Despite its effectiveness, dihydrostreptomycin carries a risk of toxicity. Notably, it has been associated with auditory toxicity leading to irreversible hearing loss in some cases. This side effect has limited its use in human medicine and raised concerns regarding its veterinary applications .

特性

IUPAC Name

2-[3-(diaminomethylideneamino)-4-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41N7O12.H2O4S/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;1-5(2,3)4/h5-18,26,29-36H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPKOIJAMLDYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H43N7O16S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1425-61-2
Record name Dihydrostreptomycin sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.403
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydrostreptomycin sulphate
Reactant of Route 2
Dihydrostreptomycin sulphate
Reactant of Route 3
Dihydrostreptomycin sulphate
Reactant of Route 4
Dihydrostreptomycin sulphate
Reactant of Route 5
Dihydrostreptomycin sulphate
Reactant of Route 6
Dihydrostreptomycin sulphate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。